

Spectroscopic Profile of N-Tosyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Tosyl-L-alanine**

Cat. No.: **B016904**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **N-Tosyl-L-alanine**, a key intermediate in various synthetic and pharmaceutical applications. The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (^1H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data. A generalized workflow for spectroscopic analysis is also provided to illustrate the logical progression from sample preparation to data interpretation.

Data Presentation

The spectroscopic data for **N-Tosyl-L-alanine** is summarized in the tables below for easy reference and comparison.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **N-Tosyl-L-alanine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1.20	Doublet (d)	7	3H	-CH ₃ (Alanine)
2.40	Singlet (s)	-	3H	-CH ₃ (Tosyl)
3.85	Pentet (p)	8	1H	-CH (Alanine)
6.4	Broad doublet (br d)	-	1H	-COOH
7.41	Doublet (d)	8	2H	Aromatic CH (Tosyl)
7.75	Doublet (d)	8	2H	Aromatic CH (Tosyl)
8.03	Broad doublet (br d)	8	1H	-NH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Spectroscopy Data for **N-Tosyl-L-alanine**

Wavenumber (cm ⁻¹)	Description
1726	C=O stretch (Carboxylic acid)
1340	S=O stretch (Sulfonamide)
1165	S=O stretch (Sulfonamide)
1095	C-N stretch

Solvent: CHCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **N-Tosyl-L-alanine**

m/z
28.0
39.0
44.0
63.0
65.0
89.0
90.0
91.0
92.0
139.0
155.0
156.0
198.0
199.0
200.0

Note: The ionization method and fragmentation analysis were not specified in the source data.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument used and the specific research question.

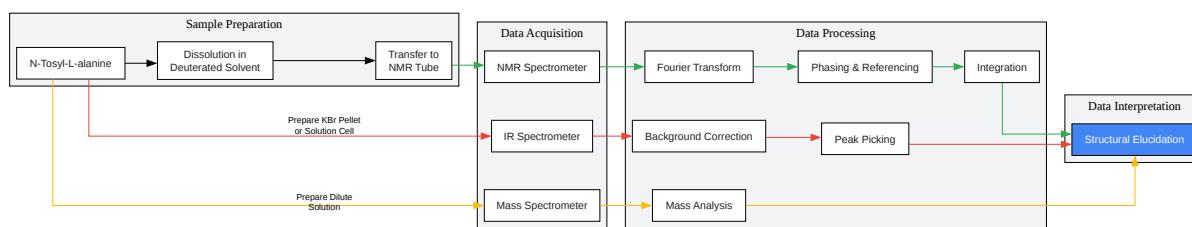
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh accurately 10-20 mg of **N-Tosyl-L-alanine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector (typically 4-5 cm).
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
 - Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay.
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

- Sample Preparation (Solution):
 - Prepare a dilute solution of **N-Tosyl-L-alanine** in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., Chloroform, Carbon Tetrachloride).
 - Fill a liquid IR cell (e.g., NaCl or KBr plates) with the solution.
- Sample Preparation (Solid - KBr Pellet):
 - Grind a small amount (1-2 mg) of **N-Tosyl-L-alanine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Setup and Data Acquisition:
 - Place the sample holder (liquid cell or KBr pellet holder) in the instrument's sample compartment.
 - Acquire a background spectrum of the empty instrument (or with the pure solvent or an empty KBr pellet).
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and their corresponding wavenumbers.


- Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **N-Tosyl-L-alanine** in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration will depend on the ionization technique and instrument sensitivity.
 - For some ionization methods, a matrix may need to be co-crystallized with the sample.
- Instrument Setup and Data Acquisition:
 - Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
 - Introduce the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a chromatographic system (e.g., HPLC or GC).
 - Set the parameters for the ion source, mass analyzer, and detector.
 - Acquire the mass spectrum over a desired m/z range.
- Data Analysis:
 - Identify the molecular ion peak (M^+ or $[M+H]^+$, $[M+Na]^+$, etc.).
 - Analyze the fragmentation pattern to gain structural information. The fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.
 - Compare the observed mass spectrum with theoretical fragmentation patterns or library spectra if available.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for spectroscopic analysis, from the initial sample preparation to the final data interpretation and structural elucidation.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Tosyl-L-alanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016904#spectroscopic-data-for-n-tosyl-l-alanine-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com